molecular formula C23H25ClN2O2 B2547084 1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide CAS No. 1207019-54-2

1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide

Cat. No.: B2547084
CAS No.: 1207019-54-2
M. Wt: 396.92
InChI Key: PKZACFDOJHEGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopentane carboxamide class, characterized by a cyclopentane core substituted with a carboxamide group.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2/c1-16-15-19(10-11-20(16)26-14-4-5-21(26)27)25-22(28)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h6-11,15H,2-5,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZACFDOJHEGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. The process may involve:

    Step 1: Preparation of 4-chlorophenyl and 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl intermediates.

    Step 2: Coupling of these intermediates with cyclopentane-1-carboxylic acid under conditions that promote amide bond formation.

    Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several carboxamide derivatives, particularly those with halogenated aryl groups and heterocyclic substitutions. Below is a comparative analysis:

Compound Name Molecular Weight Key Substituents Heterocyclic Component Biological Target (if known) Activity/Notes
1-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide ~410.3 (est.) 4-Chlorophenyl, 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl 2-Oxopyrrolidin-1-yl Not explicitly stated Likely modulates ion channels (inferred from structural analogs)
(R)-1-(4-Chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide (PIPC1) ~529.9 4-Chlorophenyl, 4-fluorophenyl, 4-hydroxy-4-(trifluoromethyl)piperidin-1-yl Piperidine (fluorinated) TRPA1 ion channel Potent TRPA1 antagonist; EC₅₀ = 12 nM in calcium flux assays
N-(4-Chlorobenzyl)-1-((2-methoxyethyl)(pyridin-4-yl)amino)cyclopentane carboxamide (II-10) 387.90 4-Chlorobenzyl, 2-methoxyethyl, pyridin-4-yl Pyridine Not explicitly stated Synthesized via multicomponent reaction (26% yield); no activity data
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ~327.4 Phenyl, 4-methoxyphenoxy, diethylamide None Not explicitly stated 78% synthetic yield; diastereomeric ratio 23:1 (no bioactivity reported)

Key Findings:

Heterocyclic Influence: The 2-oxopyrrolidin-1-yl group in the target compound may enhance solubility compared to the piperidine in PIPC1, though fluorinated piperidines (e.g., in PIPC1) improve target affinity via hydrophobic interactions .

Substituent Effects: 4-Chlorophenyl is a conserved motif across analogs, suggesting its role in π-π stacking or receptor binding.

Biological Relevance: PIPC1 and related analogs demonstrate nanomolar potency against TRPA1, a pain-associated ion channel. The target compound’s pyrrolidinone moiety may similarly engage polar residues in ion channels, though experimental validation is needed .

Biological Activity

1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide, with the CAS number 1207019-54-2, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN2O2C_{23}H_{25}ClN_{2}O_{2} with a molecular weight of 396.9 g/mol. The structure features a cyclopentane ring, a chlorophenyl group, and a pyrrolidine moiety, which are significant for its biological activity.

PropertyValue
CAS Number1207019-54-2
Molecular FormulaC23H25ClN2O2
Molecular Weight396.9 g/mol

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for various enzymes. For example, studies on related compounds indicate strong inhibitory effects against urease and acetylcholinesterase (AChE) . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are therapeutic targets.

Table: Enzyme Inhibition Potency of Related Compounds

CompoundEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase2.14 ± 0.003
Compound BUrease1.13 ± 0.003
Thiourea (control)Urease21.25 ± 0.15

The biological activities of this compound may be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with GPCRs, which play critical roles in cellular signaling pathways . This interaction can lead to various physiological responses.
  • Protein Binding : The binding affinity to serum proteins like bovine serum albumin (BSA) has been studied in related compounds, indicating their pharmacokinetic properties . Such interactions can influence drug distribution and efficacy.

Case Studies and Research Findings

While direct studies on this specific compound are sparse, related research provides insights into its potential applications:

  • Anticancer Activity : Compounds with similar structures have been evaluated for anticancer properties, demonstrating efficacy in inhibiting tumor growth through various mechanisms including apoptosis induction .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease through their action on neurotransmitter systems .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what reaction conditions require optimization?

The compound can be synthesized via amide bond formation between a cyclopentanecarboxylic acid derivative and an aniline-containing pyrrolidinone. A DCC-mediated coupling protocol is effective, as demonstrated in similar carboxamide syntheses . Key optimizations include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
  • Stoichiometry : 1.2 equivalents of amine to carboxylic acid to drive reaction completion.
  • Temperature : Room temperature or mild heating (40–50°C) to minimize side reactions.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR for backbone assignment. For ambiguous signals, 2D techniques (HSQC, HMBC) resolve coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 439.18). Compare with PubChem-derived data for validation .
  • X-ray Crystallography : For unambiguous confirmation, use single-crystal diffraction, referencing crystallographic parameters from analogous carboxamides (e.g., unit cell dimensions a = 13.286 Å, b = 9.1468 Å) .

Q. How can reverse-phase HPLC be optimized for purity assessment?

  • Column : C18 stationary phase (e.g., Chromolith® Performance RP-18e, 100 × 4.6 mm) .
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm. Adjust flow rate (1.0 mL/min) and injection volume (10 µL) for peak resolution.

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Hypothesis Testing : Verify if impurities (e.g., unreacted starting materials) skew signals. Use LC-MS to identify contaminants .
  • Solvent Effects : Re-record NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts.
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., bond angles, torsion strains) to explain anomalous shifts .

Q. What computational strategies predict binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., thieno[3,4-c]pyrazole carboxamides ) to model interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with experimental IC50 values from kinase inhibition assays .

Q. How can low yields in amide bond formation be mitigated?

  • Coupling Reagents : Test HATU or EDCl/HOBt as alternatives to DCC .
  • Activation Time : Pre-activate the carboxylic acid (30 min, 0°C) before adding the amine.
  • Microwave Assistance : Apply microwave irradiation (100 W, 80°C, 20 min) to accelerate reaction kinetics.

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs). Monitor degradation via LC-MS .
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>200°C typical for carboxamides).
  • Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours).

Methodological Best Practices

  • Safety Protocols : Follow OSHA guidelines for handling chlorophenyl derivatives. Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Data Interpretation : Align experimental results with theoretical frameworks (e.g., Hammett plots for substituent effects) to contextualize findings .
  • Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) in detail, referencing CRDC subclass RDF2050108 for process control standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.